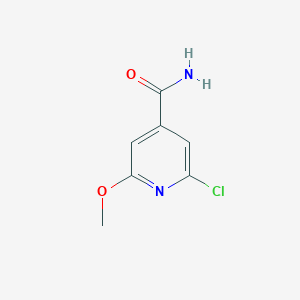

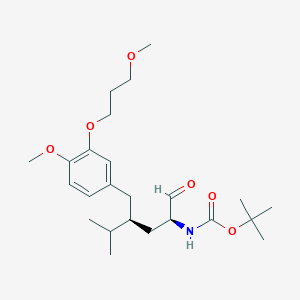

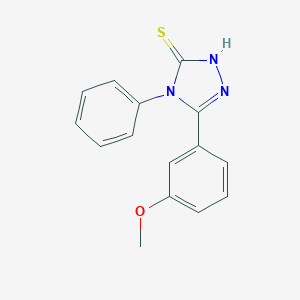

tert-Butyl ((2S,4S)-4-(4-methoxy-3-(3-methoxypropoxy)benzyl)-5-methyl-1-oxohexan-2-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related tert-butyl carbamate compounds often involves multi-step reactions, including acylation, nucleophilic substitution, and reduction. For instance, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate was synthesized through a three-step process from 4-fluoro-2methoxy-5nitroaniline, demonstrating a synthesis route with an 81% total yield. This process exemplifies the type of synthetic methodology that could be applied to similar compounds (Zhao, Guo, Lan, & Xu, 2017).

Molecular Structure Analysis

Analysis of related compounds, such as tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, reveals that these compounds can act as N-(Boc)-protected nitrones in reactions with organometallics, forming N-(Boc)hydroxylamines. These insights into molecular interactions and transformations offer clues to the structural behavior of tert-butyl carbamates in synthetic contexts (Guinchard, Vallée, & Denis, 2005).

Chemical Reactions and Properties

The tert-butyl carbamate group is versatile in chemical reactions. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates serve as building blocks in organic synthesis, undergoing transformations that highlight the chemical reactivity of these compounds. Their behavior as N-(Boc)-protected nitrones underscores the carbamate group's utility in synthetic chemistry, providing a foundation for understanding related compounds' reactivity and properties (Guinchard, Vallée, & Denis, 2005).

Aplicaciones Científicas De Investigación

Structural Analysis and Molecular Interactions

- Interplay of Strong and Weak Hydrogen Bonds : Carbamate derivatives exhibit an interesting interplay of strong and weak hydrogen bonds, assembling molecules into three-dimensional architectures. This characteristic is critical for understanding molecular behavior and designing materials with desired properties. For instance, tert-butyl carbamate derivatives have been analyzed for their crystal packing and molecular interactions, highlighting the importance of hydrogen bonds in molecular assembly (Das et al., 2016).

Synthesis of Biologically Active Compounds

Facile Synthesis of Indoles : The compound is involved in the synthesis of indoles with oxygen-bearing substituents, showcasing a methodology that could be applied in the development of pharmaceuticals and organic materials. This process involves cyclization reactions facilitated by tert-butyl carbamate derivatives (Kondo et al., 1997).

Preparation of Hexahydroindole Derivatives : The chemical serves as a precursor in the Diels-Alder reaction for synthesizing hexahydroindole derivatives, a process relevant to medicinal chemistry for generating compounds with potential therapeutic effects (Padwa et al., 2003).

Development of New Synthetic Methods

Synthesis of Amino Carbonyl Compounds : It is used in asymmetric Mannich reactions to synthesize chiral amino carbonyl compounds, demonstrating its role in the production of enantiomerically pure substances, which are crucial for the pharmaceutical industry (Yang et al., 2009).

Halogen and Hydrogen Bonds in Crystal Structures : The compound contributes to the study of halogen and hydrogen bonds within crystal structures, offering insights into the design of materials with specific crystallographic properties (Baillargeon et al., 2017).

Antioxidant Synthesis

- Synthesis of Polymerizable Antioxidants : Research on tert-butyl carbamate derivatives includes the development of new antioxidants with potential applications in materials science, particularly for enhancing the stability of polymers against thermal oxidation (Pan et al., 1998).

Propiedades

IUPAC Name |

tert-butyl N-[(2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-1-oxohexan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39NO6/c1-17(2)19(15-20(16-26)25-23(27)31-24(3,4)5)13-18-9-10-21(29-7)22(14-18)30-12-8-11-28-6/h9-10,14,16-17,19-20H,8,11-13,15H2,1-7H3,(H,25,27)/t19-,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDRZNSEFRKMIT-PMACEKPBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C=O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H](C=O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20469074 |

Source

|

| Record name | tert-Butyl [(2S,4S)-4-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-5-methyl-1-oxohexan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

172900-83-3 |

Source

|

| Record name | tert-Butyl [(2S,4S)-4-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-5-methyl-1-oxohexan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methoxybenzo[B]thiophene-2-boronic acid](/img/structure/B71513.png)

![Cyclopropanecarboxaldehyde, 2-[(acetyloxy)methyl]-, (1R,2S)-(9CI)](/img/structure/B71515.png)

![3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester](/img/structure/B71526.png)

![(1R,5R,8R)-6-oxa-2,3-diazabicyclo[3.2.1]octan-8-ol](/img/structure/B71527.png)